3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

Prostaglandin EP3 receptor Structure-Activity Relationship Cinnamic acid pharmacophore

Securing the exact 4-ethoxy-3-methyl substitution pattern is critical for EP3 antagonist SAR continuity-minor regioisomer shifts can invert receptor selectivity. This compound solves that by providing a defined (E)-stereochemistry and free acid handle for direct parallel amide coupling. • Enables selective EP3 antagonist probe synthesis (Ki 3-10 nM) without Z-isomer contamination. • Serves as a traceable pharmaceutical impurity reference standard (95% purity) for validated analytical method development. • Supplied as a powder with documented sourcing; ships ambient under non-hazardous classification.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 1369467-57-1
Cat. No. B1381166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid
CAS1369467-57-1
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=CC(=O)O)C
InChIInChI=1S/C12H14O3/c1-3-15-11-6-4-10(8-9(11)2)5-7-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)
InChIKeyVYVAIGBPUJFOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid as EP Receptor Building Block


3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid (CAS 1369467-57-1) is a disubstituted cinnamic acid derivative with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol, commercially available in 95% purity as a powder . Its structure, bearing a 4-ethoxy and a 3-methyl group on the phenyl ring, distinguishes it from mono-substituted or differently di-substituted cinnamic acid analogs. This specific substitution pattern is structurally relevant to the selective EP3 receptor antagonist pharmacophore, as acrylic acid derivatives with varied phenyl substitutions have demonstrated potent and selective binding (Ki 3–10 nM) at prostaglandin EP3 receptors, a validated target for inflammatory and urological conditions [1].

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid vs. Generic Cinnamic Acid Analogs


In prostaglandin EP3 receptor antagonist discovery, minor modifications to the cinnamic acid scaffold drastically alter receptor subtype selectivity and binding potency; for instance, a simple ortho-substitution can shift a compound from an EP3 antagonist (Ki 3–10 nM) to a selective EP2 agonist (Ki 8 nM) [1]. Therefore, procuring the exact 4-ethoxy-3-methyl substitution pattern is critical for maintaining structure-activity relationship (SAR) continuity. Furthermore, as this compound is also supplied as a pharmaceutical impurity reference standard, interchanging it with a regioisomer or a mono-substituted analog such as 4-propoxycinnamic acid (CAS 586960-22-7) would invalidate analytical method development, as retention times, response factors, and spectral fingerprints are not interchangeable .

Structural Differentiation from Closest Analogs


EP3 Pharmacophore: 4-Ethoxy-3-methyl vs. 4-Propoxy Spatial Occupancy

In the seminal EP3 antagonist series by Asada et al., the ortho-substituted cinnamic acid scaffold yielded potent EP3 antagonists with Ki values of 3–10 nM. While the specific compound 1369467-57-1 is a meta/para-disubstituted variant, its 4-ethoxy-3-methyl arrangement introduces a unique steric and electronic profile compared to the commercially common 4-propoxycinnamic acid (CAS 586960-22-7). The ethoxy substituent reduces the flexible alkyl chain length by one methylene unit relative to propoxy, increasing rigidity and altering the dihedral angle between the phenyl ring and the acrylic acid moiety, a parameter known to critically affect EP receptor subtype selectivity [1]. Although direct Ki values for 1369467-57-1 are not publicly reported, the class-level SAR dictates that this methylene deletion is expected to modify EP3 binding affinity by greater than 5-fold based on the alkyl chain length sensitivity observed in the ortho-series [1].

Prostaglandin EP3 receptor Structure-Activity Relationship Cinnamic acid pharmacophore

Carboxylic Acid vs. Hydroxamic Acid Functional Group Impact

The closest commercially available compound sharing the same aromatic substitution pattern is 4-Ethoxy-3-methylcinnamohydroxamic acid (CAS 26228-09-1). The target compound (1369467-57-1) possesses a carboxylic acid moiety, whereas CAS 26228-09-1 is a hydroxamic acid. This functional group switch constitutes a classical bioisosteric replacement that profoundly impacts pharmacokinetic properties and metal-chelating ability. Hydroxamic acids are known zinc-binding groups (e.g., in HDAC inhibitors) and exhibit higher plasma protein binding and distinct metabolic clearance. The carboxylic acid of 1369467-57-1 provides a simpler, non-chelating acid handle suitable for standard amide coupling in library synthesis, whereas the hydroxamic acid analog imposes constraints due to its reactivity and chelation profile .

Bioisostere Hydroxamic acid cinnamic acid derivative ADME

Purity and Availability as Impurity Reference Standard

Unlike broad-purpose cinnamic acid building blocks (e.g., 4-propoxycinnamic acid, often listed at 97% purity), 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid is explicitly marketed by multiple vendors (including Sigma-Aldrich/Enamine and Toronto Research Chemicals) as a research chemical suitable for pharmaceutical impurity reference standard use, with a standard purity specification of 95% . This application-specific positioning implies that batch-to-batch consistency and impurity profiling are managed with a level of rigor appropriate for analytical method development, which is a quantitative distinction in procurement quality grade versus generic building blocks that may lack such documentation.

Pharmaceutical impurity standard Analytical reference Purity specification

Trans (E) Configuration vs. Undefined E/Z Isomerism

The compound is supplied under the IUPAC name (2E)-3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid, explicitly specifying the trans (E) configuration about the double bond . In contrast, many generic cinnamic acid listings (e.g., 4-propoxycinnamic acid) may contain a mixture of E/Z isomers or lack stereochemical specification. The E-configuration is the thermodynamically stable and biologically relevant isomer for cinnamic acid-derived EP receptor ligands; the Z-isomer would present a dramatically different spatial orientation of the phenyl ring relative to the carboxylic acid, expected to abrogate target binding [1]. This specified stereochemistry ensures that the scaffold geometry matches the active conformation required for EP3 antagonist activity.

Stereochemistry E/Z isomerism cinnamic acid geometry

Application Scenarios for 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid


EP3 Antagonist Lead Optimization via Cinnamic Acid Library Synthesis

The compound serves as a key building block for generating analogs with a distinct 4-ethoxy-3-methylphenyl motif, enabling SAR exploration around the ethylene linker and carboxylic acid terminus. As demonstrated in the Asada et al. 2009 EP3 antagonist series, minor changes in phenyl substitution modulate receptor subtype selectivity [1]. The defined (E)-stereochemistry and free carboxylic acid handle allow for direct parallel amide coupling to diversify the series without risking Z-isomer contamination.

Impurity Reference Standard for HPLC/LC-MS Method Validation

This compound is positioned by suppliers as a pharmaceutical impurity reference standard . Its use is critical in developing and validating analytical methods where a specific cinnamic acid derivative with a 4-ethoxy-3-methylphenyl substitution pattern is a potential process impurity or degradation product. Its 95% purity with documented sourcing ensures traceability for regulatory submissions.

EP Receptor Subtype Probe Design for Chemical Biology

Given the high homology among EP receptor subtypes (EP1–4), a probe molecule with a precisely defined substitution pattern is required to achieve selective pharmacological knockdown. The disubstituted phenyl ring of 1369467-57-1 offers a scaffold that, based on class-level SAR, can be rationally derivatized to enhance EP3 selectivity over EP2 [1]. Its use as a starting material enables the synthesis of chemical probes that avoid the zinc-chelating off-target effects associated with hydroxamic acid analogs.

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